molecular formula C8H6N2O3 B13905257 7-hydroxyquinazoline-2,4(1H,3H)-dione

7-hydroxyquinazoline-2,4(1H,3H)-dione

Cat. No.: B13905257
M. Wt: 178.14 g/mol
InChI Key: NUYJBRWAVINCQE-UHFFFAOYSA-N
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Description

7-hydroxyquinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxyquinazoline-2,4(1H,3H)-dione typically involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. One common method includes the reaction of anthranilic acid with formamide under reflux conditions to yield the desired quinazolinone . The reaction can be catalyzed by acids or bases, depending on the specific conditions required.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-hydroxyquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-hydroxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxyquinazoline-2,4(1H,3H)-dione is unique due to the presence of the hydroxyl group at the 7-position, which can significantly influence its biological activity and chemical reactivity. This functional group allows for further derivatization and enhances its potential as a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

7-hydroxy-1H-quinazoline-2,4-dione

InChI

InChI=1S/C8H6N2O3/c11-4-1-2-5-6(3-4)9-8(13)10-7(5)12/h1-3,11H,(H2,9,10,12,13)

InChI Key

NUYJBRWAVINCQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)NC(=O)NC2=O

Origin of Product

United States

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